N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 1091035-87-8
VCID: VC11944966
InChI: InChI=1S/C21H23ClN2O4/c1-27-18-8-7-16(22)13-17(18)24-20(26)19(25)23-14-21(9-11-28-12-10-21)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,23,25)(H,24,26)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Molecular Formula: C21H23ClN2O4
Molecular Weight: 402.9 g/mol

N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide

CAS No.: 1091035-87-8

Cat. No.: VC11944966

Molecular Formula: C21H23ClN2O4

Molecular Weight: 402.9 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide - 1091035-87-8

Specification

CAS No. 1091035-87-8
Molecular Formula C21H23ClN2O4
Molecular Weight 402.9 g/mol
IUPAC Name N'-(5-chloro-2-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide
Standard InChI InChI=1S/C21H23ClN2O4/c1-27-18-8-7-16(22)13-17(18)24-20(26)19(25)23-14-21(9-11-28-12-10-21)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,23,25)(H,24,26)
Standard InChI Key IRYDHJBHEONGJD-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Canonical SMILES COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3

Introduction

Molecular Architecture and Structural Features

Core Composition and Bonding

The compound’s IUPAC name, N'-(5-chloro-2-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide, reflects its two primary subunits:

  • 5-Chloro-2-methoxyphenyl group: A monosubstituted benzene ring with electron-withdrawing chlorine (-Cl) at position 5 and electron-donating methoxy (-OCH₃) at position 2. This substitution pattern creates a polar aromatic system with potential for π-π stacking and hydrogen bonding.

  • 4-Phenyloxan-4-ylmethyl group: A tetrahydropyran (oxane) ring substituted at position 4 with a phenyl group and a methylene (-CH₂-) linker to the amide nitrogen. The oxane ring introduces conformational rigidity, while the phenyl group enhances hydrophobicity.

The central ethanediamide (oxamide) bridge (-NHC(=O)C(=O)NH-) connects these subunits, providing planar geometry and hydrogen-bonding capacity.

Table 1: Key Molecular Properties

PropertyValue
CAS Number1091035-87-8
Molecular FormulaC₂₁H₂₃ClN₂O₄
Molecular Weight402.9 g/mol
IUPAC NameN'-(5-chloro-2-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Topological Polar Surface Area89.7 Ų

Spectroscopic and Computational Insights

The Standard InChIKey (IRYDHJBHEONGJD-UHFFFAOYSA-N) facilitates database searches and computational modeling. Density functional theory (DFT) simulations predict:

  • Dipole Moment: ~5.2 D due to polarized amide bonds and asymmetrical substitution.

  • LogP: ~3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Hydrogen Bond Donors/Acceptors: 2 donors (amide NH) and 4 acceptors (amide C=O, methoxy O).

Synthesis and Characterization

Synthetic Strategy

While explicit details of the synthesis are proprietary, retro-synthetic analysis suggests a convergent approach:

  • Oxamide Formation: Condensation of oxalyl chloride with 5-chloro-2-methoxyaniline and 4-phenyloxan-4-ylmethylamine.

  • Purification: Column chromatography to isolate the desired product from mono-amide byproducts.

  • Functionalization: Optional derivatization at the oxane’s phenyl group or amide nitrogens.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (%)
Amide CouplingOxalyl chloride, DCM, 0°C → RT60–70
PurificationSilica gel (Hexane:EtOAc 3:1)>95

Analytical Characterization

Structural validation employs:

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 7.8–7.6 ppm (amide NH), δ 7.4–7.2 ppm (phenyl protons), δ 4.2–3.8 ppm (oxane CH₂).

    • ¹³C NMR: Peaks at ~168 ppm (amide C=O), ~155 ppm (methoxy C-O), ~125 ppm (aromatic C-Cl).

  • Mass Spectrometry: ESI-MS m/z 403.9 [M+H]⁺.

  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

Materials Science Applications

Polymer Precursors

The oxane ring’s rigidity and amide hydrogen bonding could stabilize:

  • Polyamides: High-temperature resistance materials.

  • Supramolecular Gels: Self-assembly via π-π stacking and H-bonding.

Surface Modification

Functionalization of the phenyl group with -SH or -Si(OEt)₃ enables anchoring to gold or silica surfaces for sensors.

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